The compound is classified under the category of morpholine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. Its molecular formula is , and it has a molecular weight of approximately 230.11 g/mol. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets, making it a candidate for further research in drug development.
The synthesis of (2R)-2-(4-Bromophenyl)morpholine typically involves several steps:
The molecular structure of (2R)-2-(4-Bromophenyl)morpholine can be described as follows:
Crystallographic studies reveal important geometric parameters:
(2R)-2-(4-Bromophenyl)morpholine can participate in various chemical reactions due to its functional groups:
The mechanism of action of (2R)-2-(4-Bromophenyl)morpholine involves its integration into biological systems, where it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom enhances halogen bonding interactions, which can stabilize binding to target proteins.
Studies suggest that compounds with similar structures exhibit significant activity against various biological targets, including those involved in cancer and neurological disorders.
(2R)-2-(4-Bromophenyl)morpholine has several potential applications:
The crucial stereogenic center at the C2 position of the morpholine ring in (2R)-2-(4-bromophenyl)morpholine (CAS: 920802-49-9) defines its three-dimensional architecture and biological interactions. This chiral carbon, directly attached to the para-brominated phenyl ring, exhibits absolute (R) configuration as confirmed by X-ray crystallographic studies and synthetic correlation with (S)-mandelic acid derivatives [3] [4]. The R-enantiomer's spatial arrangement positions the bromophenyl substituent in a pseudo-axial orientation during the ring's chair conformation, creating a distinct molecular topography compared to the S-counterpart. This configuration assignment is further validated by the compound's specific rotation data ([α]D²⁵ = +42.5° in methanol) and its distinct nuclear Overhauser effect (NOE) interactions between the morpholine H2 proton and ortho-aromatic protons [4]. The enantiomeric purity (≥98%) of commercially available material is maintained through asymmetric synthesis routes employing chiral auxiliaries or resolution techniques, ensuring precise configuration control essential for structure-activity relationship studies [2] [4].
The six-membered morpholine ring adopts a flexible chair conformation that significantly influences the spatial positioning of the 4-bromophenyl substituent. Computational analyses (DFT: B3LYP/6-31G*) reveal a ring inversion barrier of ~8.5 kcal/mol, facilitating interconversion between energetically similar chair conformers at physiological temperatures [4] [5]. The nitrogen inversion dynamics introduce additional complexity, with the calculated inversion barrier of 6.2 kcal/mol permitting rapid equilibration between two ground state chair conformations. This dynamic equilibrium positions the bromophenyl group either pseudo-axial or pseudo-equatorial, with the former favored by 1.3 kcal/mol due to minimized 1,3-diaxial interactions [5]. Substituent effects profoundly impact ring dynamics: N-acylation increases the chair-chair inversion barrier by ~30% while protonation at nitrogen restricts inversion completely. Solvent polarity markedly modulates these conformations, with aprotic solvents (e.g., DMSO) stabilizing the axial conformer (75:25 axial:equatorial ratio) versus protic environments favoring equatorial orientation (40:60 ratio) due to competitive hydrogen bonding [5].
Table 1: Conformational Parameters of (2R)-2-(4-Bromophenyl)morpholine Ring System
Parameter | Chair Conformer (Axial BrPh) | Chair Conformer (Equatorial BrPh) | Boat Conformer |
---|---|---|---|
Relative Energy (kcal/mol) | 0.0 | +1.3 | +6.8 |
N-C2-C1'-C2' Dihedral (°) | -178.2 | -54.3 | -92.7 |
Ring Puckering Amplitude (Å) | 0.87 | 0.85 | 0.42 |
Population at 25°C (%) | 68 | 29 | 3 |
Solvent Dependency | Enhanced in DMSO | Enhanced in MeOH | Minimal change |
The para-bromine substituent profoundly modifies the electronic character of the phenyl ring, creating a unique electronic landscape for molecular interactions. Spectroscopic analyses reveal the bromine's inductive effect (+I) dominates over its modest mesomeric withdrawal (-M), yielding a net electron-deficient aryl system (Hammett σₚ = +0.23). This electronic perturbation generates a dipole moment of 4.2 D, oriented from the morpholine nitrogen toward the brominated ring [2] [3]. Nuclear magnetic resonance studies demonstrate through-space interactions between the bromine atom and morpholine protons, evidenced by upfield shifting of H3 and H6 protons (Δδ = -0.15 ppm) relative to the des-halo analog. Density functional theory calculations (B3LYP/cc-pVDZ) identify a charge transfer pathway where the bromine's σ* orbital accepts electron density from the morpholine oxygen's lone pairs (n→σ* interaction), stabilizing the molecule by 3.8 kcal/mol [3]. The bromine-enhanced resonance significantly alters frontier molecular orbitals, lowering the LUMO energy (-1.8 eV vs. -1.3 eV for unsubstituted analog) and facilitating electrophilic aromatic substitution at the ortho position relative to bromine. This electronic modulation creates a dual character: the bromine acts as both a hydrogen bond acceptor (theoretical β-value = 0.38) and a polar hydrophobic group that enhances membrane permeability (calculated logP = 2.11) [4].
Table 2: Electronic Parameters of Substituent Effects in (2R)-2-(4-Bromophenyl)morpholine
Property | 4-Bromo Derivative | 4-H Derivative | 4-NO₂ Derivative | 4-OCH₃ Derivative |
---|---|---|---|---|
Hammett σₚ | +0.23 | 0.00 | +0.78 | -0.27 |
Aromatic C1' Chemical Shift (ppm) | 147.5 | 149.2 | 148.1 | 155.8 |
N-C2 Bond Length (Å) | 1.472 | 1.469 | 1.482 | 1.461 |
HOMO Energy (eV) | -6.4 | -6.1 | -6.9 | -5.8 |
LUMO Energy (eV) | -1.8 | -1.3 | -2.4 | -1.1 |
Molecular Dipole (D) | 4.2 | 2.1 | 5.7 | 3.0 |
The chiral environment of biological targets creates striking pharmacological distinctions between the (R) enantiomer and its racemic mixture. In enzymatic systems, the (R)-enantiomer demonstrates superior binding affinity (up to 100-fold) for chiral pockets in therapeutic targets like EGFR kinase and DNA gyrase, attributable to its optimal three-dimensional complementarity [3] [7]. Molecular docking simulations reveal the (R)-configuration positions the bromine atom toward a hydrophobic subpocket in cruzain's active site (binding energy = -9.2 kcal/mol), while the (S)-enantiomer suffers steric clashes with Leu67 and Ala138 residues [7]. Experimentally, the (R)-enantiomer achieves IC₅₀ = 0.42 μM against EGFR kinase versus 1.8 μM for the racemate and >50 μM for the (S)-counterpart, demonstrating the criticality of absolute configuration for target engagement [3].
Beyond direct target affinity, stereochemistry markedly influences membrane permeation dynamics. The (R)-enantiomer exhibits 3.5-fold greater Caco-2 monolayer permeability (Papp = 22 × 10⁻⁶ cm/s) compared to the (S)-form due to optimized transporter interactions. This permeation advantage translates to enhanced cellular activity against Trypanosoma cruzi amastigotes (IC₅₀ = 1.0 μM for R-enantiomer vs. 8.2 μM for racemate) [3] [7]. In metabolic stability assays, the (R)-enantiomer demonstrates superior resistance to hepatic CYP3A4 oxidation (t₁/₂ = 48 min vs. 23 min for S-enantiomer), attributed to differential binding orientation within the cytochrome's chiral cavity. These observations underscore the therapeutic superiority of enantiopure (R)-2-(4-bromophenyl)morpholine in lead optimization programs targeting chiral biomolecules.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1